2,6-Difluorobenzamide

Catalog No.
S565475
CAS No.
18063-03-1
M.F
C7H5F2NO
M. Wt
157.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzamide

CAS Number

18063-03-1

Product Name

2,6-Difluorobenzamide

IUPAC Name

2,6-difluorobenzamide

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

InChI

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)

InChI Key

AVRQBXVUUXHRMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F

Synonyms

2,6-difluorobenzamide

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F

Allosteric Inhibition of FtsZ

Field: Biochemistry and Molecular Biology

Application: 2,6-Difluorobenzamide plays a crucial role in the allosteric inhibition of FtsZ, a protein involved in bacterial cell division .

Method: The application involves conformational analysis and molecular docking studies comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .

Results: The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .

Synthesis of Benzoylurea Derivatives

Field: Organic Chemistry and Medicinal Chemistry

Application: 2,6-Difluorobenzamide is used as a starting material for the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety .

Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with various reagents to form benzoylurea derivatives .

Results: The synthesized compounds exhibited moderate to good in vitro antifungal activities against several fungi and lower in vitro antibacterial activities against certain bacteria .

Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil

Field: Organic Chemistry

Application: 2,6-Difluorobenzaldehyde, a derivative of 2,6-Difluorobenzamide, can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .

Method: The synthesis involves a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .

Results: The result is the formation of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .

Inhibition of Store-Operated Calcium Channels

Field: Pharmacology

Application: 2,6-Difluorobenzamide derivatives are used to inhibit store-operated calcium channels .

Method: The study involved the synthesis of 13 difluorobenzamide compounds and examination of their inhibitory effects on store-operated calcium channels using Ca2+ imaging and wound-healing migration assay .

Results: Among the synthesized compounds, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004, 8a) demonstrated a prominent inhibitory ability on store-operated calcium channels .

Synthesis of Fluorinated 3-Hexyloxy-benzohydroxamic Acid and 3-Hexyloxy-benzohydrazide

Application: 2,6-Difluorobenzamide can be used in the synthesis of fluorinated 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .

Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with hexyloxybenzohydroxamic acid and hexyloxybenzohydrazide .

Results: The resulting compounds are fluorinated versions of 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .

Inhibition of Succinate Dehydrogenase

Field: Biochemistry and Pharmacology

Application: 2,6-Difluorobenzamide is used in the synthesis of novel benzoylurea derivatives that have been found to inhibit succinate dehydrogenase .

Method: The method involves the synthesis of benzoylurea derivatives from 2,6-Difluorobenzamide and their testing against succinate dehydrogenase .

Results: Some of the synthesized compounds demonstrated inhibitory effects against succinate dehydrogenase. Notably, compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase .

2,6-Difluorobenzamide is an organic compound with the molecular formula C7_7H5_5F2_2N O. It features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an amide functional group. This structural arrangement imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and biological applications. The compound is characterized by its relatively high stability and solubility in organic solvents, which enhances its utility in synthetic chemistry.

Due to its functional groups. Some notable reactions include:

  • Hydrolysis: 2,6-Difluorobenzamide can be synthesized from 2,6-difluorobenzonitrile through hydrolysis using alkaline conditions and hydrogen peroxide as a catalyst. This method yields high purity and stability in the final product .
  • Amide Coupling: The compound can undergo amide coupling reactions to form derivatives with diverse biological activities .
  • Reduction: It can be reduced to yield corresponding amines, which are further utilized in drug synthesis .

Research indicates that 2,6-difluorobenzamide exhibits significant biological activity, particularly as an allosteric inhibitor of certain proteins. Notably, it has been studied for its interaction with the FtsZ protein, crucial for bacterial cell division. Molecular docking studies suggest that the fluorine substituents enhance hydrophobic interactions within the protein's allosteric pocket, leading to increased inhibitory activity . Additionally, derivatives of this compound have shown potential as inhibitors of store-operated calcium channels, suggesting a role in modulating calcium signaling pathways in various biological systems .

The synthesis of 2,6-difluorobenzamide can be achieved through several methods:

  • Hydrolysis of 2,6-Difluorobenzonitrile: This industrial method involves using hydrogen peroxide and a strong base as catalysts under mild conditions to achieve high yields and purity .
  • Amide Coupling Reactions: This involves reacting 2,6-difluorobenzoic acid with amines under coupling conditions to form various derivatives .
  • Reduction Reactions: The compound can also be synthesized from corresponding nitro or halogenated precursors through reduction processes .

2,6-Difluorobenzamide finds applications in multiple fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting bacterial infections due to its inhibitory effects on FtsZ.
  • Agriculture: The compound is used in the production of benzoyl urea insecticides, showcasing its relevance in pest control strategies .
  • Chemical Research: Its unique structural properties make it a subject of interest for studying structure-activity relationships in drug design.

Interaction studies have revealed that 2,6-difluorobenzamide interacts with various protein targets through specific binding sites. For instance:

  • Inhibition of FtsZ involves strong hydrophobic interactions between the difluoroaromatic ring and key residues within the protein's allosteric site .
  • Studies on store-operated calcium channels demonstrate that derivatives of this compound can effectively block calcium influx, impacting cellular signaling pathways critical for cell growth and function .

Several compounds exhibit structural similarities to 2,6-difluorobenzamide. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
2-FluorobenzamideOne fluorine atom at the 2-positionModerate inhibition of certain enzymesSimpler structure with less steric hindrance
4-FluorobenzamideOne fluorine atom at the 4-positionLower activity compared to 2,6-difluoroDifferent binding interactions due to position
2,4-DifluorobenzamideTwo fluorine atoms at positions 2 and 4Enhanced activity against specific targetsNon-planarity affects binding affinity
3-FluorobenzamideOne fluorine atom at the 3-positionLimited biological applicationsLess sterically hindered than difluoro

The uniqueness of 2,6-difluorobenzamide lies in its specific positioning of fluorine atoms that contribute to its enhanced biological activity and interaction profile compared to other similar compounds.

XLogP3

0.3

LogP

0.25 (LogP)

Melting Point

146.5 °C

UNII

SJ2RN214MK

GHS Hazard Statements

Aggregated GHS information provided by 361 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 361 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 360 of 361 companies with hazard statement code(s):;
H302 (24.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (53.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18063-03-1

Wikipedia

2,6-difluorobenzamide

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzamide, 2,6-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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